1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride is a chemical compound notable for its unique structural features, which include both a piperazine ring and an azetidine moiety. Its molecular formula is C₉H₁₈N₃O·ClH, with a molecular weight of approximately 219.71 g/mol when in hydrochloride form . This compound is primarily studied within the field of medicinal chemistry due to its potential biological activities.
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride falls under the classification of piperazine derivatives. These types of compounds are often investigated for their pharmacological properties, particularly in relation to their interactions with neurotransmitter systems and potential therapeutic applications.
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride typically involves several key steps:
These synthetic routes allow for modifications that may enhance the compound's biological profile, as well as its solubility and stability .
The synthesis may utilize various reagents and solvents, and conditions such as temperature and reaction time are critical for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure of synthesized products.
The molecular structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride comprises:
This unique combination results in a compound that may exhibit diverse interactions within biological systems .
Key structural data includes:
The compound can participate in various chemical reactions, including:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity. Understanding these pathways is crucial for designing new compounds based on this scaffold .
The mechanism of action for 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride likely involves interactions with specific biological targets, such as receptors or enzymes within the central nervous system.
Preliminary studies suggest that compounds containing piperazine rings often interact with neurotransmitter systems, potentially modulating their activity. This interaction could lead to therapeutic effects in conditions such as anxiety or depression .
Further investigations using techniques like molecular docking studies can provide insights into binding affinities and interaction patterns with target proteins.
The physical properties of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride include:
Key chemical properties include:
Relevant data indicates that these properties make it suitable for various scientific applications .
The applications of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride span several fields, particularly in medicinal chemistry:
The synthesis of 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone hydrochloride (CAS 2208138-91-2) requires precise multi-step protocols to ensure scaffold integrity and purity. A representative route begins with N-Boc-protected azetidine-3-one, which undergoes nucleophilic substitution with piperazine under mild basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 h) to yield 3-(piperazin-1-yl)azetidine. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the secondary amine, followed by acylation with acetyl chloride in dichloromethane (DCM) at 0°C to afford the free base. Final hydrochloride salt formation uses hydrogen chloride (HCl) in diethyl ether, achieving 95% purity and 70–75% overall yield [1] [2].
Key challenges include regioselectivity during azetidine functionalization and epimerization risks. Chromatographic purification (silica gel, 5–10% methanol/DCM) is critical for isolating intermediates, as confirmed by analytical HPLC [3]. A comparative analysis of synthetic routes reveals the impact of Boc protection on yield:
Table 1: Multi-Step Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Azetidine-piperazine coupling | K₂CO₃, CH₃CN, 60°C | 85 | 90 |
Boc deprotection | TFA, DCM, rt | 95 | 98 |
Acylation | Acetyl chloride, DCM, 0°C | 80 | 95 |
Salt formation | HCl/Et₂O, 0°C | 95 | 99 |
Acylation of the azetidine nitrogen demands tailored electrophiles and kinetic control to avoid N,O-acylation or piperazine decomposition. Acetyl chloride in anhydrous DCM at 0°C achieves >90% selectivity for the azetidine nitrogen due to steric accessibility versus the hindered piperazine [1] [7]. Alternative agents like acetic anhydride require catalysis (e.g., DMAP, 20 mol%), but risk diacylated byproducts.
Structure-activity relationship (SAR) insights: The ethanone linker enhances metabolic stability by reducing oxidative deamination. Hybrids with bulkier acyl groups (e.g., cyclopropanecarbonyl) exhibit diminished solubility, as quantified by logP shifts from 0.8 (acetyl) to 1.5 (cyclopropyl) [5] [6]. For in situ acid chloride generation, oxalyl chloride converts cyclopropylacetic acid to its acyl chloride, enabling direct coupling with 3-(piperazin-1-yl)azetidine at −78°C (yield: 82%) [5].
Table 2: Acylation Reagent Efficacy
Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Selectivity Ratio (Azet: Pip) |
---|---|---|---|---|---|
Acetyl chloride | None | DCM | 0 | 92 | 15:1 |
Acetic anhydride | DMAP | THF | 25 | 75 | 3:1 |
Cyclopropanoyl chloride | Et₃N | Toluene | −78 | 82 | 20:1 |
Copper-catalyzed methods enable C–N bond formation at the azetidine 3-position or piperazine nitrogen. The Huisgen cycloaddition leverages Cu(I) catalysts (e.g., CuI, sodium ascorbate) to conjugate alkynes with azido intermediates. For example, 3-azidoazetidine (from mesylate displacement with NaN₃) couples with 3-ethynylanisole, yielding triazole-linked hybrids pivotal for anticancer scaffolds [3] [7]. This step achieves 75–89% yield in water/tert-butanol (1:1) at 50°C [7].
Electronic effects: Electron-deficient alkynes (e.g., ethyl propiolate) accelerate cycloaddition (4 h vs. 12 h for aryl alkynes), though steric bulk in ortho-substituted arenes lowers yields by 15–20% [7]. Post-functionalization of the piperazine nitrogen via Buchwald–Hartwig amination uses Cu₂O/1,10-phenanthroline, installing aryl groups for S100A2–p53 inhibition studies (GI₅₀: 0.43–0.61 μM) [7].
Solvent polarity directly impacts reaction kinetics and byproduct formation. Aza-Michael additions (e.g., piperazine to acrylates) favor polar aprotic solvents like DMF, achieving 90% conversion in 2 h at 25°C versus <50% in THF [1] [9]. For salt formation, ethereal solvents (diethyl ether or MTBE) precipitate high-purity hydrochloride salts (99% by HPLC) without oily impurities [2].
Catalytic innovations: Pd/C (10 wt%) or Pd(dppf)Cl₂ catalyzes reductive amination of keto-azetidines, but copper-free Sonogashira systems minimize Pd-mediated dehalogenation. Microwave-assisted synthesis reduces aza-Michael addition times from 24 h to 30 min (yield: 88% vs. 70%) [3] [9].
Table 3: Solvent/Catalyst Screening for Key Steps
Reaction | Optimal Solvent | Catalyst | Time | Yield (%) |
---|---|---|---|---|
Piperazine-azetidine coupling | CH₃CN | K₂CO₃ | 12 h | 85 |
Huisgen cycloaddition | t-BuOH/H₂O | CuI/Na ascorbate | 4 h | 89 |
Reductive amination | MeOH | NaBH₃CN | 6 h | 78 |
Salt formation | Diethyl ether | HCl (g) | 1 h | 95 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2